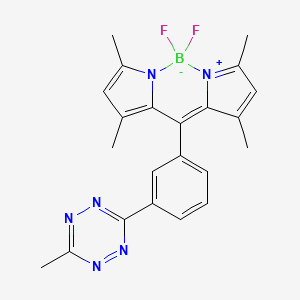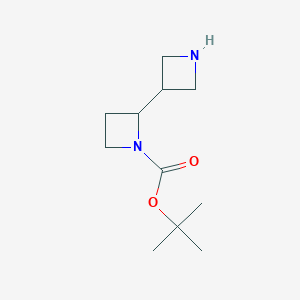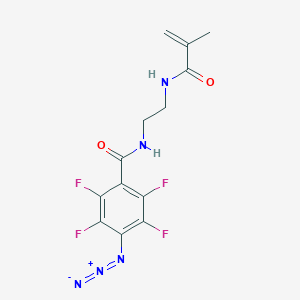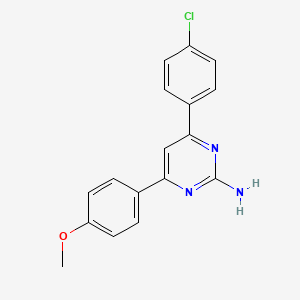
Methyltetrazine-BDP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Methyltetrazine-BDP, 95% involves the reaction of a tetrazine derivative with a BDP (borondipyrromethene) fluorophore. The resulting compound is then purified using chromatographic techniques to obtain pure this compound, 95%.Molecular Structure Analysis
The molecular formula of this compound, 95% is C22H21BF2N6. It has a molecular weight of 418.3 g/mol.Chemical Reactions Analysis
This compound, 95% is a reactive dye for the inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctenes, cyclopropenes, and other strained cycloolefines . The reaction takes place between tetrazine as an electron acceptor heterodiene, and a strained dienophile . Methyltetrazine provides greater stability in buffers than unsubstituted tetrazine . The rate of its reaction with cycloalkenes still beats almost all other conjugation reaction rates by a factor of magnitudes .Physical and Chemical Properties Analysis
This compound, 95% is a red fluorescent dye with an excitation maximum at 585 nm and an emission maximum at 610 nm. The dye is highly soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.作用機序
Target of Action
Methyltetrazine-BDP, also known as BDP FL tetrazine, is a reactive dye that primarily targets molecules bearing strained olefins . The compound is used in the inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctenes, cyclopropenes, and other strained cycloolefines . This reaction is a promising tool for the conjugation of biomolecules .
Mode of Action
The mode of action of this compound involves an inverse electron demand Diels-Alder (IEDDA) reaction . In this reaction, tetrazine acts as an electron acceptor heterodiene, reacting with a strained dienophile such as trans-cyclooctene, cyclopropene, or some cyclooctynes . Methyltetrazine provides greater stability in buffers than unsubstituted tetrazine . The rate of its reaction with cycloalkenes still beats almost all other conjugation reaction rates by a factor of magnitudes .
Biochemical Pathways
This compound is used in bioorthogonal chemistry, which combines well with activity-based protein profiling . This allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . The compound is introduced into a dipeptide fluoromethylketone cysteine protease inhibitor . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .
Result of Action
The result of this compound’s action is the visualization of enzyme activities within complex biological systems . This is achieved through the formation of a covalent and irreversible enzyme-inhibitor adduct, allowing the distinction between active and inactive enzyme species .
Action Environment
The action of this compound is influenced by the presence of strained olefins, which are its primary targets . The compound’s stability in buffers suggests that it may be resistant to changes in pH . .
Safety and Hazards
生化学分析
Biochemical Properties
Methyltetrazine-BDP plays a crucial role in biochemical reactions, particularly in the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction involves this compound as an electron acceptor heterodiene, reacting with strained dienophiles such as trans-cyclooctene, cyclopropene, or some cyclooctynes . This compound interacts with various enzymes, proteins, and other biomolecules, including cysteine proteases. It is incorporated into dipeptide fluoromethylketone cysteine protease inhibitors, allowing for the visualization of captured cathepsin activity in cell lysates and live cells . This interaction is covalent and irreversible, making this compound a valuable tool in activity-based protein profiling .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used as a live-cell compatible bioorthogonal handle for imaging enzyme activities in situ . This compound influences cell function by enabling the visualization of enzyme activities, which is crucial for understanding cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to act as a minimal bioorthogonal tag ensures that it does not significantly alter the physiological properties of the cells being studied .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the IEDDA reaction. This compound acts as an electron acceptor heterodiene, reacting with strained dienophiles to form a covalent bond . This reaction is highly specific and rapid, making it ideal for bioorthogonal chemistry applications . This compound’s interaction with cysteine proteases involves covalent and irreversible inhibition, allowing for the visualization of enzyme activities in cell lysates and live cells . This mechanism is crucial for activity-based protein profiling, as it enables the distinction between active and inactive enzyme species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable in buffers and provides greater stability than unsubstituted tetrazine . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. This compound’s ability to act as a bioorthogonal tag ensures that it does not significantly alter the physiological properties of the cells being studied, even over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively visualizes enzyme activities without causing significant adverse effects . At higher dosages, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to enzyme activity visualization. It interacts with enzymes such as cysteine proteases, forming covalent and irreversible enzyme-inhibitor adducts . This interaction is crucial for activity-based protein profiling, as it allows for the identification and visualization of enzyme activities within complex biological systems . This compound’s role in these pathways ensures that it does not significantly alter the physiological properties of the cells being studied .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, ensuring its localization and accumulation in specific cellular compartments . This compound’s ability to act as a minimal bioorthogonal tag ensures that it does not significantly alter the physiological properties of the cells being studied . This property is crucial for its use in activity-based protein profiling and other biochemical applications .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound can effectively visualize enzyme activities without significantly altering the physiological properties of the cells being studied . Its role as a minimal bioorthogonal tag makes it an invaluable tool for activity-based protein profiling and other biochemical applications .
特性
IUPAC Name |
2,2-difluoro-4,6,10,12-tetramethyl-8-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BF2N6/c1-12-9-14(3)30-20(12)19(21-13(2)10-15(4)31(21)23(30,24)25)17-7-6-8-18(11-17)22-28-26-16(5)27-29-22/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKHDINIFSPACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=CC(=C4)C5=NN=C(N=N5)C)C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BF2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)



![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)



![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)



